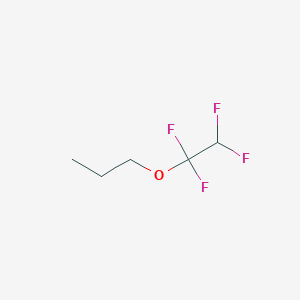

1-(1,1,2,2-Tetrafluoroethoxy)propane

Description

Properties

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAWNMYIUDQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621423 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-48-3 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether with significant potential in various advanced applications. This document consolidates critical data on its molecular structure, physicochemical characteristics, reactivity, and safety considerations. Detailed experimental protocols and data visualizations are included to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound.

Introduction and Compound Identification

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, also known by several synonyms including 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated organic compound belonging to the class of hydrofluoroethers (HFEs).[1] HFEs are noted for their distinctive combination of properties, including high thermal stability, chemical inertness, low surface tension, and favorable environmental profiles compared to earlier generations of fluorinated compounds.[1] These characteristics make them attractive for specialized applications ranging from precision cleaning and heat transfer to their use as solvents in chemical reactions and formulations.[1][2]

Initial searches for "1-(1,1,2,2-Tetrafluoroethoxy)propane" may lead to some ambiguity in chemical databases. However, the well-documented compound with substantial available data for in-depth analysis is 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, identified by the CAS number 16627-68-2.[3][4][5][6] This guide will focus exclusively on this latter, well-characterized chemical entity.

Molecular Structure:

The molecular structure of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane consists of a propane backbone with a tetrafluoroethoxy group attached at the third carbon. The extensive fluorination of both the ethyl and propyl moieties of the ether imparts the compound's characteristic properties.

Caption: 2D Molecular Structure of the compound.

Physicochemical Properties

The physicochemical properties of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane are summarized in the table below. These properties are fundamental to understanding its behavior in various applications and for designing experimental protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₈O | [1][3][4][6] |

| Molecular Weight | 232.07 g/mol | [3][4][6] |

| CAS Number | 16627-68-2 | [1][3][4][5][6] |

| Appearance | Clear, colorless liquid | [2][6] |

| Boiling Point | 92 - 93.2 °C | [2][6][7] |

| Density | 1.5323 - 1.533 g/mL | [2][6] |

| Flash Point | 27.5 °C | [2][6][8] |

| Refractive Index | 1.29 | [2] |

| Solubility | Enhanced solubility in organic solvents | [1] |

Chemical Reactivity and Stability

A defining characteristic of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is its chemical stability and relative inertness, which can be attributed to the high strength of the carbon-fluorine bonds.[1]

-

Thermal Stability: The compound exhibits high thermal stability, making it suitable for applications involving elevated temperatures.[1]

-

Chemical Inertness: It is resistant to degradation by many common chemical reagents.[1] This inertness is advantageous in its use as a solvent or reaction medium for sensitive chemical processes.

-

Hydrolytic Stability: The ether linkage is generally stable to hydrolysis under normal conditions.

Despite its general inertness, this compound can undergo electrochemical reduction. This property has been explored in the context of battery technology, where it can be used as a functional electrolyte additive.[2] The reduction of the compound at the anode surface can form a stable solid-electrolyte interphase (SEI), which is rich in lithium fluoride (LiF) due to the high fluorine content.[2] This LiF-based SEI layer can enhance the interfacial stability of silicon-based anodes.[2]

Caption: Electrochemical reduction pathway at an anode.

Applications in Research and Development

The unique properties of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane have led to its use and investigation in several specialized fields:

-

Battery Technology: As previously mentioned, its application as a functional electrolyte additive to improve the stability of silicon-based anodes is a significant area of research.[2]

-

Solvent for Chemical Reactions: Its chemical inertness and ability to dissolve a range of organic compounds make it a suitable medium for various chemical syntheses.[2]

-

Refrigerant and Heat Transfer Fluid: Fluorinated hydrocarbons have been widely used as refrigerants and heat transfer fluids.[2] This compound's properties suggest its potential in these applications, particularly in cryogenics.[2]

-

Aerosol Propellant and Blowing Agent: Its physical properties are also consistent with those required for aerosol propellants and blowing agents in foam production.[2]

-

Production of Polymeric Materials: It has been utilized in the manufacturing of polymeric materials.[2]

Safety and Handling

Proper handling of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is essential to ensure laboratory safety.

Hazard Identification:

-

Flammability: The compound is a flammable liquid and vapor.[3][6]

-

Irritation: It may cause skin, eye, and respiratory irritation.[6][8]

Recommended Handling Procedures:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Wear safety glasses or goggles to protect the eyes.

-

Use chemically resistant gloves to prevent skin contact.

-

A lab coat should be worn to protect clothing.

-

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Experimental Protocols

Protocol 1: Determination of Density

Objective: To accurately measure the density of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

Materials:

-

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance (accurate to 0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Pipettes

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane and repeat step 3.

-

Dry the outside of the pycnometer and weigh it.

-

Calculate the density using the following formula: Density = (Mass of substance) / (Volume of substance) Where the volume of the substance is determined from the mass of the water and its known density at that temperature.

Protocol 2: Miscibility with Organic Solvents

Objective: To assess the miscibility of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane with common organic solvents.

Materials:

-

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

-

A selection of organic solvents (e.g., ethanol, acetone, hexane, toluene)

-

Test tubes

-

Vortex mixer

Procedure:

-

Label a series of test tubes for each solvent to be tested.

-

Add 1 mL of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane to each test tube.

-

Add 1 mL of a specific organic solvent to its corresponding test tube.

-

Vortex the mixture for 30 seconds.

-

Allow the mixture to stand and observe for phase separation.

-

Record the results as miscible (one clear phase) or immiscible (two distinct layers).

Conclusion

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a highly versatile fluorinated ether with a compelling profile of chemical and physical properties. Its stability, inertness, and unique electrochemical behavior make it a compound of significant interest for advanced materials and energy storage applications. This guide has provided a foundational understanding of its characteristics, safe handling procedures, and experimental evaluation, offering a valuable resource for researchers and developers in the field.

References

-

Huateng Pharma. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane Properties vs Pressure. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from [Link]

-

US EPA. (n.d.). Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from [Link]

-

American Elements. (n.d.). 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, 95%. Retrieved from [Link]

-

PubChem. (n.d.). Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether. Retrieved from [Link]

Sources

- 1. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. americanelements.com [americanelements.com]

- 7. 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, 95% 16627-68-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. CAS 16627-68-2 | 2107-3-56 | MDL MFCD00155961 | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Ethers: Spotlight on 1-(1,1,2,2-Tetrafluoroethoxy)propane and its Isomer

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of fluorinated ethers, a class of compounds of significant interest to researchers, scientists, and drug development professionals for their unique attributes, including high thermal stability and chemical inertness. A critical clarification is made at the outset regarding the chemical identity of the primary subject of inquiry, 1-(1,1,2,2-Tetrafluoroethoxy)propane. While data for this specific molecule (CAS 380-48-3) is limited, this guide presents the available information before focusing on its extensively studied, yet structurally distinct isomer, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2). The core of this whitepaper is dedicated to the in-depth examination of the latter's physicochemical properties, supported by experimental methodologies and safety protocols. This guide aims to serve as an authoritative resource, enabling a deeper understanding and application of these important fluorinated compounds.

Introduction: The Challenge of Isomeric Identity in Fluorinated Ethers

Fluorinated ethers are a pivotal class of organic compounds, characterized by the presence of fluorine atoms and an ether linkage. This unique combination imparts desirable properties such as low surface tension, high thermal stability, and chemical inertness, making them valuable in diverse applications, including specialty solvents and advanced material formulations.[1]

A crucial aspect in the study of these compounds is the precise identification of their molecular structure, as isomers with the same molecular formula can exhibit significantly different physicochemical properties. This guide addresses an important instance of such isomerism. The initial focus of this paper was requested for This compound . However, a thorough review of scientific literature and chemical databases reveals a scarcity of detailed information for this specific structure.

Conversely, a closely related isomer, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane , is well-documented and associated with CAS number 16627-68-2.[1][2][3][4] To provide a comprehensive and scientifically robust resource, this guide will first present the limited available data for the requested compound and then deliver an in-depth analysis of its better-characterized isomer.

Distinguishing the Isomers

It is imperative for researchers to recognize the structural differences between these two molecules to ensure the integrity of their experimental design and interpretation of results.

Figure 1: Chemical Structures of the Two Isomers.

Physicochemical Properties of this compound (CAS: 380-48-3)

Publicly available, peer-reviewed data on this compound is sparse. The information that has been collated is primarily from chemical supplier databases and should be considered as preliminary.

| Property | Value | Units | Source |

| CAS Number | 380-48-3 | - | [5] |

| Molecular Formula | C5H8F4O | - | [5] |

| Boiling Point | 74.659 | °C at 760 mmHg | [5] |

| Density | 1.147 | g/cm³ | [5] |

| Flash Point | -6.761 | °C | [5] |

Due to the limited data, a detailed experimental protocol section for this specific isomer cannot be provided at this time. Researchers interested in this molecule are advised to perform their own analytical characterization to verify these properties.

In-Depth Analysis of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS: 16627-68-2)

This section provides a comprehensive overview of the physicochemical properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a compound with a growing body of research and application data.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this fluorinated ether.

| Property | Value | Units | Source(s) |

| CAS Number | 16627-68-2 | - | [1][2][3][4] |

| Molecular Formula | C5H4F8O | - | [2][3][6] |

| Molecular Weight | 232.07 | g/mol | [2][6] |

| Appearance | Colorless liquid | - | [7] |

| Boiling Point | 92 - 93.2 | °C | [7][8][9] |

| Density | 1.533 | g/mL | [7][8] |

| Flash Point | 27.5 | °C | [7][8] |

| Refractive Index | 1.29 | - | [7] |

| Enthalpy of Vaporization | 40.2 | kJ/mol at 308 K | [10] |

Structural and Spectroscopic Information

The molecular structure of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is presented below.

Figure 2: Structure of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

Key identifiers for this compound include:

-

IUPAC Name: 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane[6]

-

InChI: InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2[3][6]

-

SMILES: C(C(C(F)F)(F)F)OC(C(F)F)(F)F[6]

Experimental Methodologies

The determination of the physicochemical properties of fluorinated ethers requires precise and validated experimental protocols. The following outlines standard methodologies applicable to the characterization of compounds such as 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

Determination of Boiling Point

The boiling point is a fundamental property reflecting the volatility of a substance. A standard method for its determination is ebulliometry.

Figure 3: Workflow for Ebulliometric Boiling Point Determination.

Protocol:

-

Apparatus: A differential ebulliometer equipped with a Cottrell pump.

-

Procedure: a. The sample is introduced into the ebulliometer. b. The system is heated, and the Cottrell pump ensures a continuous circulation of the boiling liquid and its vapor over the temperature sensor. c. The temperature is recorded once a stable vapor-liquid equilibrium is achieved. d. The atmospheric pressure is simultaneously recorded using a calibrated barometer.

-

Rationale: This method provides a precise boiling point at a measured pressure, which can be corrected to standard pressure if necessary.

Density Measurement

Density is a critical parameter for many applications. A common and accurate method for its determination is using a vibrating tube densitometer.

Protocol:

-

Apparatus: A calibrated vibrating tube densitometer with precise temperature control.

-

Procedure: a. The instrument is calibrated using two standards of known density (e.g., dry air and deionized water). b. The sample is injected into the oscillating tube. c. The instrument measures the change in the oscillation frequency of the tube, which is directly related to the density of the sample. d. The temperature is maintained at a constant, specified value (e.g., 20°C).

-

Rationale: This technique is rapid, requires a small sample volume, and offers high precision.

Synthesis Pathway

A documented method for the synthesis of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (a synonym for the primary compound of this guide) involves the reaction of tetrafluoroethylene with 2,2,3,3-tetrafluoro-1-propanol.[7][11]

Figure 4: Synthesis of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

Brief Protocol Description:

-

2,2,3,3-tetrafluoro-1-propanol, potassium hydroxide, and water are charged into a stainless-steel autoclave.[7]

-

The system is evacuated and purged with nitrogen.[7]

-

Tetrafluoroethylene is introduced, and the reactor is heated.[7]

-

The reaction proceeds under controlled temperature and pressure.[11]

-

Upon completion, the resulting fluoroether is isolated.[7]

Safety and Handling

Proper handling of fluorinated ethers is essential to ensure laboratory safety. The following information is based on available safety data sheets for 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane.

GHS Hazard Classification:

-

Flammable Liquids: The compound is classified as a flammable liquid and vapor.[6]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Keep the container tightly closed.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Wear protective gloves, eye protection, and face protection.[7]

-

In case of fire, use appropriate extinguishing media.[7]

-

Store in a well-ventilated place. Keep cool.[7]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, while also clarifying its distinction from the isomer this compound. The data presented, including core properties, experimental methodologies, synthesis pathways, and safety protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The unique characteristics of fluorinated ethers underscore their potential in various advanced applications, and a thorough understanding of their properties is paramount for their effective and safe utilization.

References

-

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | AMERICAN ELEMENTS.

-

Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. NIST Chemistry WebBook.

-

CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. CymitQuimica.

-

This compound | CAS:380-48-3. Huateng Pharma.

-

Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- - Substance Details. US EPA.

-

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. PubChem.

-

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2. ChemicalBook.

-

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade - Safety Data Sheet. Synquest Labs.

-

Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. NIST Chemistry WebBook.

-

1,1,2,2-TETRAFLUOROETHYL 2,2,3,3-TETRAFLUOROPROPYL ETHER Request for Quotation. ChemBK.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. NIST Chemistry WebBook.

-

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade - Safety Data Sheet. Synquest Labs.

-

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2. ChemicalBook.

-

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis. ChemicalBook.

Sources

- 1. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | CAS:380-48-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 11. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(1,1,2,2-tetrafluoroethoxy)propane, a hydrofluoroether (HFE) of significant interest. HFEs are increasingly considered as alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their favorable environmental profiles, including zero ozone depletion potential.[1] This document details the primary synthetic strategies, including the Williamson ether synthesis and the addition of alcohols to fluoroalkenes. A critical analysis of reaction mechanisms, experimental conditions, and potential challenges is presented to provide researchers with a robust framework for the successful laboratory-scale synthesis of this target molecule.

Introduction: The Significance of Hydrofluoroethers

Hydrofluoroethers (HFEs) are a class of organic compounds containing hydrogen, fluorine, carbon, and an ether linkage. Their unique physicochemical properties, such as high thermal stability, low surface tension, and chemical inertness, make them valuable in a wide range of applications.[2] These applications span various industries and include use as solvents, heat transfer fluids, and in specialty chemical formulations.[2][3][4] The presence of fluorine atoms contributes significantly to their stability and resistance to degradation.[2]

This compound (CAS RN: 16627-68-2) is a specific HFE that has garnered attention for its potential applications.[5][6][7][8] Understanding its synthesis is crucial for enabling further research and development in areas where its properties can be leveraged. This guide will focus on the practical chemical transformations required to construct this molecule.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered around the formation of the ether bond.

Caption: Retrosynthetic analysis of this compound.

-

Disconnection A (Williamson Ether Synthesis Approach): This classic method involves the reaction of an alkoxide with an alkyl halide.[9][10][11] For our target molecule, this translates to two potential pathways:

-

The reaction of sodium propoxide with a 1,1,2,2-tetrafluoroethyl halide.

-

The reaction of sodium 1,1,2,2-tetrafluoroethoxide with a propyl halide.

-

-

Disconnection B (Addition to Fluoroalkene Approach): This route involves the nucleophilic addition of an alcohol to a fluoroalkene, such as tetrafluoroethylene (TFE).[12][13] In this case, propanol would be reacted with TFE in the presence of a base.

Synthetic Route I: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[9][10][11][12][13] It proceeds via an SN2 mechanism, where an alkoxide ion acts as the nucleophile and attacks an electrophilic carbon bearing a good leaving group (typically a halide or sulfonate).[9][10][11]

Causality Behind Experimental Choices

For the synthesis of this compound, the choice between the two Williamson pathways is critical. The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon.[9][10]

-

Pathway 1 (Propoxide + Tetrafluoroethyl Halide): This pathway is generally less favored. The carbon atom attached to the fluorine atoms in the tetrafluoroethyl halide is highly electron-deficient, but the fluorine atoms themselves can create steric bulk, potentially hindering the backside attack by the propoxide nucleophile.

-

Pathway 2 (Tetrafluoroethoxide + Propyl Halide): This is the preferred route. A primary alkyl halide, such as 1-bromopropane or 1-iodopropane, presents a sterically unhindered electrophilic carbon, which is ideal for an SN2 reaction.[9] The nucleophile, sodium 1,1,2,2-tetrafluoroethoxide, can be readily prepared from 1,1,2,2-tetrafluoroethanol.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound via the reaction of sodium 1,1,2,2-tetrafluoroethoxide with 1-bromopropane.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1,1,2,2-Tetrafluoroethanol | 132.04 | 1.45 | 13.2 g | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | ~0.92 | 4.4 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 150 mL | - |

| 1-Bromopropane | 122.99 | 1.35 | 13.5 g | 0.11 |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | As needed | - |

Procedure:

-

Preparation of Sodium 1,1,2,2-Tetrafluoroethoxide:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL) to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Carefully add sodium hydride (4.4 g of a 60% dispersion) to the THF.

-

Slowly add 1,1,2,2-tetrafluoroethanol (13.2 g) dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

-

-

Ether Synthesis:

-

Add 1-bromopropane (13.5 g) to the reaction mixture.

-

Heat the mixture to reflux (approximately 66 °C for THF) and maintain reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess sodium hydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Caption: Experimental workflow for the Williamson ether synthesis.

Synthetic Route II: Addition of Propanol to Tetrafluoroethylene

The addition of alcohols to fluoroalkenes is another viable method for the synthesis of hydrofluoroethers.[12][13] This reaction is typically base-catalyzed and involves the nucleophilic attack of the alkoxide on the electron-deficient double bond of the fluoroalkene.

Mechanistic Considerations

Tetrafluoroethylene (TFE) is a highly reactive gas due to the electron-withdrawing nature of the four fluorine atoms, which makes the double bond susceptible to nucleophilic attack.[14][15] The reaction with propanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, proceeds as follows:

-

Deprotonation: The base deprotonates propanol to form the propoxide ion.

-

Nucleophilic Attack: The propoxide ion attacks one of the carbon atoms of the TFE double bond, forming a carbanion intermediate.

-

Protonation: The carbanion is protonated by a proton source (e.g., propanol) to yield the final product.

A significant challenge with this method is the handling of TFE, which is a flammable and potentially explosive gas.[14] It can also readily polymerize to form polytetrafluoroethylene (PTFE).[14][15][16] Therefore, this reaction must be carried out under carefully controlled conditions.

Experimental Protocol: Addition to Tetrafluoroethylene

Safety Precaution: This reaction involves the use of tetrafluoroethylene, a hazardous gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Propanol | 60.10 | 0.803 | 60.1 g | 1.0 |

| Potassium Hydroxide | 56.11 | 2.04 | 5.6 g | 0.1 |

| Tetrafluoroethylene | 100.02 | (gas) | As needed | - |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Dilute Hydrochloric Acid | - | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | 2.66 | As needed | - |

Procedure:

-

Reaction Setup:

-

In a high-pressure reactor equipped with a gas inlet, pressure gauge, and stirrer, dissolve potassium hydroxide (5.6 g) in propanol (60.1 g).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

-

Reaction with TFE:

-

Introduce tetrafluoroethylene gas into the reactor at a controlled pressure (e.g., 5-10 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours. The reaction progress can be monitored by the decrease in TFE pressure.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor and carefully vent the excess TFE.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether and water.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude product by fractional distillation.

-

Sources

- 1. article.scirea.org [article.scirea.org]

- 2. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 3. books.rsc.org [books.rsc.org]

- 4. sfdchem.com [sfdchem.com]

- 5. CAS 16627-68-2 | 2107-3-56 | MDL MFCD00155961 | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade | SynQuest Laboratories [synquestlabs.com]

- 6. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 8. 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, 95% 16627-68-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 13. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 14. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 15. Tetrafluoroethylene [chemeurope.com]

- 16. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]

A Technical Guide to the Spectroscopic Characterization of 1-(1,1,2,2-Tetrafluoroethoxy)propane and its Structural Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of fluorinated organic compounds is a cornerstone of modern chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide addresses the spectroscopic characterization of 1-(1,1,2,2-Tetrafluoroethoxy)propane. However, a comprehensive search of public scientific databases reveals a significant lack of available experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this specific compound (CAS 380-48-3). To provide a valuable and educational resource, this document presents a detailed spectroscopic analysis of a close structural analog, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2). Through theoretical prediction and expert interpretation, we will explore the expected spectroscopic signatures of this analog, offering a robust framework for the characterization of similar fluorinated ethers.

Introduction to this compound and the Rationale for a Structural Analog Approach

This compound, also known as Propyl 1,1,2,2-tetrafluoroethyl ether, is a fluorinated ether with the chemical formula C₅H₈F₄O[1][2]. Its structure, characterized by a propyl group linked to a tetrafluoroethyl ether moiety, suggests potential applications as a solvent or a building block in organic synthesis due to the unique properties conferred by the fluorine atoms. Despite its well-defined structure, a thorough investigation has revealed a scarcity of publicly accessible experimental spectroscopic data for this compound.

In the spirit of scientific advancement and to provide practical guidance, this paper will focus on the spectroscopic analysis of a closely related and more extensively documented compound: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2)[3][4][5]. By examining the predicted and known spectroscopic characteristics of this analog, we can infer the likely spectral features of this compound and provide a detailed roadmap for the spectroscopic analysis of such fluorinated ethers.

Structural Comparison of Target Compound and its Analog

The key difference between the requested compound and its analog lies in the substitution pattern of the propane backbone. In this compound, the propane chain is unsubstituted, whereas in the analog, it is tetrafluorinated. This seemingly minor difference will have a significant impact on the resulting spectroscopic data, particularly in the NMR spectra.

Caption: Plausible mass spectrometry fragmentation pathway for the analog.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the molecular ion and major fragment ions.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, a detailed theoretical analysis of its structural analog, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, provides valuable insights into the expected spectroscopic features of this class of fluorinated ethers. The predicted NMR, IR, and MS data presented in this guide offer a comprehensive framework for the characterization and structural elucidation of these and similar molecules, which are of growing importance in various fields of chemical science.

References

-

Huateng Pharma. This compound | CAS:380-48-3. [Link]

-

American Elements. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. [Link]

-

NIST. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)-. [Link]

-

PubChem. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. [Link]

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. en.shangfluoro.com [en.shangfluoro.com]

- 3. americanelements.com [americanelements.com]

- 4. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 5. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal stability of 1-(1,1,2,2-Tetrafluoroethoxy)propane

An In-Depth Technical Guide to the Thermal Stability of 1-(1,1,2,2-Tetrafluoroethoxy)propane

Abstract

This compound is a hydrofluoroether (HFE) of interest for various applications owing to its unique physicochemical properties. A critical parameter governing its utility, safety, and operational limits is its thermal stability. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We delve into the fundamental principles and detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the prediction of decomposition pathways based on mechanistic principles.

Introduction: The Imperative of Thermal Stability

Hydrofluoroethers (HFEs) are a class of compounds often utilized as heat-transfer fluids, solvents, and cleaning agents. Their efficacy and safety in these roles are directly contingent on their thermal stability. The molecule this compound, with the structure CHF₂CF₂OCH₂CH₂CH₃, presents a unique combination of a fluorinated ethyl group and a propyl group linked by an ether oxygen. Understanding its behavior at elevated temperatures is paramount for defining safe operating envelopes, predicting shelf-life, and preventing hazardous runaway reactions.

Thermal decomposition can lead to the generation of toxic and corrosive byproducts, such as hydrogen fluoride (HF) and various fluorocarbon species.[1] Therefore, a rigorous evaluation of thermal stability is not merely an academic exercise but a critical component of process safety and material science. This guide outlines a multi-faceted approach to comprehensively characterize the thermal decomposition of this molecule.

Experimental Assessment of Thermal Stability

A robust assessment of thermal stability requires a suite of analytical techniques that provide complementary information on mass loss, energy changes, and the potential for self-heating under adiabatic conditions. The logical workflow for such an assessment is depicted below.

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an excellent screening tool for determining the onset temperature of decomposition where volatile products are formed.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A constant heating rate allows for the determination of kinetic parameters.[2]

-

-

Data Analysis: Plot the sample mass (as a percentage of initial mass) and its first derivative (DTG) against temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It identifies exothermic (heat-releasing) or endothermic (heat-absorbing) events, providing crucial information about the energetics of decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain volatile decomposition products and prevent evaporation before decomposition.

-

Atmosphere: Maintain a static or slow-purging inert atmosphere (nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond the decomposition onset observed in TGA (e.g., 450 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow against temperature. The onset of an exothermic peak indicates the start of a decomposition reaction. The integrated area of this peak provides the enthalpy of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

Principle: ARC is a highly sensitive adiabatic calorimeter used to simulate a worst-case thermal runaway scenario.[4][5] It measures the temperature and pressure rise of a self-heating chemical reaction under adiabatic conditions (zero heat loss).[6][7]

Experimental Protocol:

-

Instrument Setup: Calibrate the ARC instrument and ensure the containment vessel is clean and passivated.

-

Sample Preparation: Load a known mass (e.g., 1-5 g) of this compound into a robust, inert sample bomb (e.g., titanium or Hastelloy).

-

Test Mode: Employ the "Heat-Wait-Search" (HWS) mode.[6]

-

Heat: The sample is heated in small temperature steps (e.g., 5 °C).

-

Wait: The system holds at this temperature to achieve thermal equilibrium.

-

Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the heaters surrounding the sample bomb track the sample's temperature, ensuring all generated heat contributes to a further temperature increase. The test continues until the reaction is complete.

-

Data Analysis: The primary data obtained are temperature and pressure as a function of time. From this, critical safety parameters can be derived, including the onset temperature of self-heating, time to maximum rate (TMR), and adiabatic temperature rise (ΔTad).[4]

Illustrative Data and Interpretation

The following tables present plausible, illustrative data for the thermal stability assessment of this compound.

Table 1: Summary of TGA and DSC Results

| Parameter | Value | Units | Method | Significance |

| Onset Decomposition Temp (Tonset) | 355 | °C | TGA (10% weight loss) | Temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tpeak) | 375 | °C | DTG (max rate of loss) | Temperature of maximum decomposition rate. |

| Exotherm Onset Temp | 350 | °C | DSC | Temperature at which heat release from decomposition starts. |

| Enthalpy of Decomposition (ΔHd) | -250 | J/g | DSC | Energy released during decomposition; indicates hazard potential. |

Table 2: Illustrative ARC Data for Thermal Hazard Evaluation

| Parameter | Value | Units | Significance |

| Onset of Self-Heating | 345 | °C | The temperature at which the substance begins to self-heat under adiabatic conditions.[4] |

| Temperature at Max Rate | 410 | °C | Indicates the peak of the runaway reaction. |

| Pressure at Max Rate | 1500 | psig | Crucial for designing pressure relief systems.[7] |

| Adiabatic Temperature Rise (ΔTad) | 180 | °C | The theoretical maximum temperature increase from the decomposition exotherm.[4] |

| Time to Maximum Rate (TMR) from Onset | 25 | min | Time available for corrective action after the onset of a runaway reaction. |

Interpretation: The data suggests that this compound is thermally stable up to approximately 345-350 °C, after which it undergoes a significant exothermic decomposition. The substantial energy release and pressure generation observed in the ARC data highlight the potential for a hazardous thermal runaway if the material is heated above its decomposition onset temperature in a confined system.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of fluorinated ethers is expected to proceed via radical mechanisms, with bond cleavage initiated at the weakest points in the molecular structure. Computational studies on similar fluorinated compounds provide insights into bond dissociation energies (BDEs), which are crucial for predicting initial fragmentation steps.[4][8]

The C-C bond in the propyl group and the C-O ether bonds are generally weaker than the highly stable C-F bonds.[9] The likely decomposition pathway for this compound is initiated by the homolytic cleavage of the C-O or C-C bonds.

A plausible decomposition pathway is visualized below:

Caption: Proposed thermal decomposition pathway for the molecule.

Plausible Steps:

-

Initiation: The reaction likely starts with the scission of one of the C-O ether bonds or the C-C bond of the propyl group, as these are expected to have the lowest bond dissociation energies compared to the C-F and C-H bonds on the fluorinated moiety.

-

Propagation: The initial radicals undergo further reactions.

-

β-Scission: The propyl radical can cleave to form ethene and a methyl radical.[8]

-

HF Elimination: A common pathway for hydrofluorocarbons is the elimination of hydrogen fluoride (HF) to form a double bond.

-

Rearrangement and Fragmentation: The oxygen-centered radicals can rearrange and fragment, potentially leading to the formation of carbonyl fluorides (like COF₂) and other smaller fluorinated species.

-

-

Termination: Radicals combine to form stable, smaller molecules. The final decomposition mixture is likely to contain HF, propene, and a variety of smaller fluorinated alkanes and alkenes.[1]

Conclusion

The thermal stability of this compound is a critical determinant of its safe and effective use. This guide has outlined a systematic and multi-technique approach for its comprehensive evaluation. Through the combined application of TGA, DSC, and ARC, essential parameters such as onset decomposition temperature, energy release, and the potential for thermal runaway can be quantitatively determined. The illustrative data indicates that while stable under normal conditions, this hydrofluoroether undergoes a highly energetic decomposition at temperatures exceeding 345 °C. Mechanistic analysis suggests that decomposition proceeds via a radical pathway initiated by C-O or C-C bond cleavage, leading to the formation of hazardous products including hydrogen fluoride. These findings underscore the importance of rigorous thermal analysis in the chemical development lifecycle.

References

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

-

Simons, J. P., Yarwood, J., & Pilling, M. J. (2022). Computational Study of the Thermal Degradation of Perfluoroalkyl Ether Carboxylic Acids. American Chemical Society. Retrieved from [Link]

-

Juhua Chemical. (n.d.). Hydrofluoroethers (HFE). Retrieved from [Link]

-

ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved from [Link]

-

TPD new material. (n.d.). Hydrofluoroether TPD-HFE-460. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Madorsky, S. L., Hart, V. E., Straus, S., & Sedlak, V. A. (1953). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Journal of Research of the National Bureau of Standards, 51(6), 327. Retrieved from [Link]

-

Singh, H. J., Gour, N. K., & Srivastava, P. (2013). Computational studies on the thermal decomposition of the CH₂FOCHFO radical. Molecular Physics, 111(23-24), 3756-3761. Retrieved from [Link]

-

Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane. Physical Chemistry Chemical Physics, 16(21), 9797-9807. Retrieved from [Link]

-

Wikipedia. (n.d.). Bond-dissociation energy. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Chen, L., & Wornat, M. J. (2001). Bond Dissociation Energies and Heats of Formation for Fluorinated Ethers: E143A (CH3OCF3), E134 (CHF2OCHF2), and E125 (CF3OCHF2). The Journal of Physical Chemistry A, 105(3), 764-770. Retrieved from [Link]

-

Dixon, D. A. (2008). Bond dissociation energies in second-row compounds. The Journal of Physical Chemistry A, 112(23), 5215-5231. Retrieved from [Link]

-

Paultre, P. J., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8636-8649. Retrieved from [Link]

-

Wikipedia. (n.d.). Polytetrafluoroethylene. Retrieved from [Link]

-

Wallington, T. J., et al. (2023). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. ChemRxiv. Retrieved from [Link]

-

Daikin Chemicals. (2021). Safety data sheet. Retrieved from [Link]

-

CBSE Academic. (2025). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the fluorinated ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved from [Link]

-

Wallington, T. J., et al. (2022). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 51(6), 279. Retrieved from [Link]

-

DTIC. (n.d.). Kinetic analysis of thermogravimetry. Retrieved from [Link]

-

Seoul National University. (n.d.). Thermal decomposition behaviour and chemical kinetics of tungsten based electrically controlled solid propellants. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. aaronchem.com [aaronchem.com]

- 7. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids - American Chemical Society [acs.digitellinc.com]

- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to the Solubility of Lithium Salts in 1-(1,1,2,2-Tetrafluoroethoxy)propane

Foreword: Navigating the Frontier of Fluorinated Solvents

To the researchers, scientists, and drug development professionals delving into the nuanced world of advanced materials and formulations, this guide offers a comprehensive exploration of the solubility of lithium salts within the specialized solvent, 1-(1,1,2,2-tetrafluoroethoxy)propane. While direct, extensive quantitative data for this specific hydrofluoroether remains an area of ongoing research, this document serves as a robust framework for understanding, predicting, and experimentally determining these crucial solubility parameters. By synthesizing foundational principles of solvation chemistry with practical, field-proven methodologies, this guide empowers you to navigate the challenges and unlock the potential of this unique solvent system. Our focus extends beyond mere data presentation to elucidate the underlying mechanisms, providing you with the expertise to make informed decisions in your research and development endeavors.

The Emerging Role of this compound in Advanced Applications

This compound is a member of the hydrofluoroether (HFE) class of solvents, characterized by a unique combination of properties stemming from its partially fluorinated structure. These solvents are gaining significant attention across various high-technology sectors, from energy storage to pharmaceuticals, owing to their chemical inertness, thermal stability, and low surface tension.[1] In the context of lithium-ion batteries, for instance, fluorinated ethers are explored for their ability to enhance the electrochemical stability of electrolytes, particularly at high voltages.[2][3] Their role often involves creating a stable solid electrolyte interphase (SEI) on electrode surfaces, a critical factor in battery longevity and safety.[4]

Understanding the solubility of lithium salts in this solvent is paramount for several reasons:

-

Electrolyte Formulation: In battery research, the concentration of the lithium salt directly dictates the ionic conductivity and overall performance of the electrolyte.

-

Reaction Chemistry: For organic synthesis and pharmaceutical applications, the solvent's ability to dissolve reactants and reagents is fundamental to reaction kinetics and product yield.

-

Material Science: The formation of novel materials and composites can be influenced by the solubility of precursor salts in the processing solvent.

This guide will provide the theoretical and practical tools necessary to approach the challenge of determining and understanding the solubility of lithium salts in this promising, yet under-characterized, solvent.

Theoretical Framework: The Intricacies of Lithium Salt Solvation in Fluorinated Ethers

The dissolution of a lithium salt in a solvent is a complex interplay of energetic factors, primarily the lattice energy of the salt and the solvation energy of the resulting ions. In the case of fluorinated ethers like this compound, the solvation process is significantly different from that in conventional polar, non-aqueous solvents.

The Impact of Fluorination on Solvating Power

The presence of highly electronegative fluorine atoms in the solvent molecule has a profound effect on its ability to solvate lithium cations (Li⁺). The strong electron-withdrawing nature of fluorine reduces the electron density on the ether oxygen atoms.[4] This, in turn, weakens the Lewis basicity of the oxygen and its ability to coordinate with the Lewis acidic Li⁺ ion. Consequently, many fluorinated ethers are considered "weakly solvating" solvents.[5][6][7]

This weak solvation has several important consequences:

-

Lower Intrinsic Solubility: Compared to their non-fluorinated counterparts (e.g., glymes), hydrofluoroethers generally exhibit lower solubility for lithium salts.[2][3]

-

Anion-Rich Solvation Shells: In solutions with weakly solvating solvents, the Li⁺ ion tends to remain more closely associated with the anion of the salt. This leads to the formation of contact ion pairs (CIPs) and larger aggregates (AGGs), rather than well-separated, solvent-sheathed ions.[5][6][7] This phenomenon is a hallmark of fluorinated ether-based electrolytes.

The Role of the Anion

Given the weak cation-solvent interaction, the nature of the lithium salt's anion becomes critically important in determining solubility. Anions with a delocalized negative charge, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻) and bis(fluorosulfonyl)imide (FSI⁻), tend to form salts that are more soluble in weakly coordinating solvents. The delocalized charge results in a lower lattice energy for the salt and a "softer" anion that can better stabilize the Li⁺ ion in a less polar environment.

Conversely, salts with "hard" anions that have a concentrated negative charge, such as lithium fluoride (LiF) or lithium oxide (Li₂O), are expected to have very low solubility in this compound.

Predictive Insights from Analogous Systems

While specific data for this compound is scarce, we can draw valuable inferences from studies on the closely related compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE). Research on TTE-based electrolytes has shown that it is often used as a co-solvent or a diluent in "localized high-concentration electrolytes" (LHCEs).[1] In these systems, a high concentration of lithium salt is dissolved in a primary, more strongly solvating solvent, and TTE is added to reduce viscosity and improve ion transport without disrupting the primary Li⁺ solvation shell.[1] This further underscores the weakly solvating nature of TTE and, by extension, this compound.

One study provides a valuable quantitative data point: the solubility of lithium hexafluorophosphate (LiPF₆) in pure TTE was investigated, indicating that some level of dissolution is achievable, although it is often used in conjunction with other solvents to achieve practical electrolyte concentrations.[8]

Experimental Protocol for Determining Lithium Salt Solubility

A rigorous and self-validating experimental protocol is essential for obtaining reliable solubility data. The following detailed methodology is based on the widely accepted equilibrium concentration method, adapted for the specific context of non-aqueous, and potentially moisture-sensitive, systems.

Materials and Equipment

-

Solvent: High-purity, battery-grade this compound (moisture content < 20 ppm).

-

Lithium Salts: High-purity, anhydrous lithium salts (e.g., LiPF₆, LiTFSI, LiFSI, LiClO₄).

-

Inert Atmosphere: A glovebox with an argon or nitrogen atmosphere (H₂O and O₂ levels < 1 ppm).

-

Temperature Control: A temperature-controlled shaker, oil bath, or heating block.

-

Separation: A tabletop centrifuge and syringe filters (0.2 µm pore size, compatible with the solvent).

-

Analytical Instrumentation: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Ion Chromatography (IC) for accurate lithium concentration measurement.

-

Glassware: Volumetric flasks, vials with PTFE-lined caps, and pipettes.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Inside the glovebox, accurately weigh a known volume or mass of this compound into several vials.

-

Add an excess of the chosen lithium salt to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for an extended period (e.g., 24-72 hours). The required time should be determined empirically by taking measurements at different time points until the concentration plateaus. This step is critical for ensuring that the solution has reached true thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a moderate speed to pellet the excess solid salt.

-

Carefully draw off a known volume of the supernatant using a pipette, taking care not to disturb the solid at the bottom.

-

For an extra level of certainty, pass the collected supernatant through a syringe filter to remove any suspended microcrystals.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent (e.g., deionized water for ICP-OES analysis) using volumetric flasks. A significant dilution factor will likely be necessary.

-

-

Concentration Measurement:

-

Analyze the diluted samples using a calibrated ICP-OES or IC to determine the concentration of lithium ions.

-

Run multiple replicates for each saturated solution to ensure precision.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration of the lithium salt in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as moles per liter (mol/L) or grams of salt per 100 grams of solvent.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of lithium salts.

Quantitative Data and Comparative Analysis

As previously stated, peer-reviewed, quantitative solubility data for a range of lithium salts specifically in this compound is not widely available at the time of this writing. However, we can present data from analogous systems to provide a valuable benchmark.

| Lithium Salt | Solvent | Solubility | Temperature (°C) | Reference |

| LiPF₆ | 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | Data suggests solubility to enable its use as a co-solvent, but specific values are not provided in the cited literature. | Room Temperature | [8] |

| LiTFSI | Dimethyl Sulfoxide (DMSO) | High | 25-45 | [9][10][11] |

| LiPF₆ | Dimethyl Sulfoxide (DMSO) | Moderate | 25-45 | [9][10][11] |

| LiF | Dimethyl Sulfoxide (DMSO) | Low | 25-45 | [9][10][11] |

Analysis and Expected Trends:

Based on the theoretical framework, we can predict the following solubility trends for lithium salts in this compound:

-

Salt Type: The solubility is expected to follow the order: LiTFSI ≈ LiFSI > LiClO₄ > LiPF₆ >> LiF . This trend is governed by the lattice energy of the salt and the "softness" of the anion.

-

Temperature Dependence: For most salt-solvent systems, solubility is an endothermic process, meaning that solubility will increase with increasing temperature. This relationship should be experimentally verified.

-

Comparison to Other Solvents: The solubility of any given lithium salt in this compound is anticipated to be significantly lower than in more polar, aprotic solvents like dimethyl sulfoxide (DMSO), propylene carbonate (PC), or even less polar ethers like 1,2-dimethoxyethane (DME).

Visualizing Molecular Interactions

The following diagram illustrates the conceptual difference in Li⁺ solvation between a strongly solvating ether and a weakly solvating fluorinated ether like this compound.

Caption: Comparison of Li⁺ solvation environments.

Conclusion and Future Outlook

The solubility of lithium salts in this compound is a critical parameter for its application in advanced technologies. While this guide highlights the current scarcity of direct quantitative data, it provides a robust theoretical and experimental framework for researchers to confidently approach this topic. The weakly solvating nature of this hydrofluoroether, a direct consequence of its fluorinated structure, leads to an anion-dependent solubility and the prevalence of ion pairs and aggregates in solution.

Future research should focus on the systematic experimental determination of the solubility of various lithium salts in this compound as a function of temperature. Such data will be invaluable for the rational design of novel electrolytes, reaction media, and advanced materials. Furthermore, computational studies, such as molecular dynamics simulations, could provide deeper insights into the specific solvation structures and energetics, complementing experimental findings and accelerating the development of technologies that leverage the unique properties of this promising solvent.

References

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. (2025). Energy Advances. [Link]

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electro. (2025). RSC Publishing. [Link]

-

Computational study of Li solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. (n.d.). ResearchGate. [Link]

-

Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries. (2022). IDEAS/RePEc. [Link]

-

(PDF) Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries. (2022). ResearchGate. [Link]

-

A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes. (2023). RSC Publishing. [Link]

-

How does hydrofluoroether affect the liquid structure, transport properties, and electrochemistry of localized high-concentration electrolytes? (2025). The Journal of Chemical Physics. [Link]

-

A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. (2020). Amanchukwu. [Link]

-

Nonflammable Hydrofluoroether for Lithium-Ion Batteries: Enhanced Rate Capability, Cyclability, and Low-Temperature Performance. (n.d.). ResearchGate. [Link]

-

Hydrofluoroether electrolytes for lithium-ion batteries. (n.d.). ElectronicsAndBooks. [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. (2017). eScholarship.org. [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. (n.d.). eScholarship.org. [Link]

-

Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. (2025). ResearchGate. [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. (2017). OSTI. [Link]

-

Lithium hexafluorophosphate. (n.d.). Wikipedia. [Link]

-

Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. (2019). ResearchGate. [Link]

-

Solution Properties and Practical Limits of Concentrated Electrolytes for Nonaqueous Redox Flow Batteries. (n.d.). OSTI.GOV. [Link]

-

The Fluorine Toolbox: from Molecular Design to Advanced Batteries. (n.d.). ChemRxiv. [Link]

-

Chemical structures of (a) 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (HFE) (b) sulfolane, and (c) localized low concentration electrolyte (LLCE), where green circles indicate localized salt/solvent regions, SL is the solvent, and HFE is the diluent. (n.d.). ResearchGate. [Link]

-

Understanding the formation chemistry of native solid electrolyte interphase over lithium anode and its implications using a LiTFSI/TME-TTE electrolyte and polysulfide additive. (n.d.). RSC Publishing. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]

- 11. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

1-(1,1,2,2-Tetrafluoroethoxy)propane CAS number 16627-68-2

An In-depth Technical Guide to 1-(1,1,2,2-Tetrafluoroethoxy)propane (CAS: 16627-68-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a hydrofluoroether (HFE) of significant interest in advanced materials and chemical synthesis. It is intended for researchers, chemists, and drug development professionals who require a functional understanding of this solvent's properties, applications, and handling.

Introduction: The Emergence of Hydrofluoroethers

The phasing out of chlorofluorocarbons (CFCs) and other ozone-depleting substances necessitated the development of new classes of chemicals with favorable environmental profiles. Hydrofluoroethers (HFEs) have emerged as highly effective replacements in numerous applications.[1] HFEs are organic compounds containing hydrogen, fluorine, carbon, and an ether linkage.[2] This unique combination imparts a suite of desirable properties: they are typically colorless, low in toxicity, non-ozone-depleting, and have low global warming potential (GWP) and short atmospheric lifetimes.[1][3]

This compound, also known by its synonym 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether or the identifier HFE-458, is a prominent member of this class.[3][4] Its specific physicochemical characteristics make it a valuable tool in specialized fields, including energy storage and as a medium for complex chemical reactions, which is particularly relevant in pharmaceutical research and development.[5]

Physicochemical Properties: A Quantitative Overview

The utility of a solvent is fundamentally dictated by its physical and chemical properties. The high degree of fluorination in this compound results in low surface tension, low viscosity, high density, and chemical inertness, while the ether functional group enhances solubility for a range of organic compounds.[6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 16627-68-2 | [7] |

| Molecular Formula | C₅H₄F₈O | [7][8] |

| Molecular Weight | 232.07 g/mol | [7][9] |

| Appearance | Clear, colorless liquid | [3][8] |

| Boiling Point | 92 - 93.2 °C | [3][8] |

| Density | 1.5323 g/mL (at 20 °C) | [8] |

| Flash Point | 27.5 °C | [3][8] |

| Refractive Index | ~1.29 | [3] |

| Purity (Battery Grade) | ≥99.5% | [10] |

| Water Content (Battery Grade) | < 100 ppm | [10] |

| Acidity (Battery Grade) | < 10 ppm | [10] |